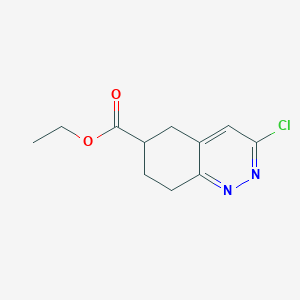

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)6-10(12)14-13-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUWOUNSLGZNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=NN=C(C=C2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate generally follows these key steps:

- Starting Material: A suitable tetrahydrocinnoline or cinnoline derivative precursor.

- Chlorination: Introduction of the chlorine substituent at the 3-position of the tetrahydrocinnoline ring.

- Esterification: Formation of the ethyl carboxylate group at the 6-position.

- Ring Hydrogenation: Partial hydrogenation to achieve the tetrahydro structure on the cinnoline ring.

This synthetic route is typical for cinnoline derivatives, where selective substitution and functional group transformations are carefully controlled to achieve the target molecule.

Detailed Preparation Steps

Condensation and Cyclization

- The initial step involves the condensation of appropriate aromatic amines with β-dicarbonyl compounds or related precursors to form the cinnoline ring system.

- Cyclization reactions are performed under acidic or basic conditions to close the heterocyclic ring.

- This step often uses solvents such as ethanol or tetrahydrofuran (THF) and may require heating or reflux.

Chlorination

- Chlorination at the 3-position is typically achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride.

- Reaction conditions are controlled to avoid over-chlorination or side reactions.

- The chlorination step is often performed in solvents like dichloromethane or acetonitrile at temperatures ranging from 0°C to room temperature.

Esterification

- The carboxylate ester group is introduced by esterification of the corresponding carboxylic acid intermediate.

- This can be done via Fischer esterification using ethanol and an acid catalyst (e.g., sulfuric acid) or by reacting acid chlorides with ethanol in the presence of a base.

- Alternative methods include the use of ethyl chloroacetate as a reagent in nucleophilic substitution reactions to install the ethyl ester.

Partial Hydrogenation (Tetrahydro Formation)

- The tetrahydro portion of the molecule is formed by selective hydrogenation of the cinnoline ring.

- Catalytic hydrogenation is performed using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide.

- Reaction conditions typically involve hydrogen gas at pressures from atmospheric up to several atmospheres and temperatures from 0°C to 50°C.

- This step requires careful monitoring to achieve the desired partial saturation without over-reduction.

Reaction Conditions and Reagents Summary Table

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Condensation/Cyclization | Aromatic amine + β-dicarbonyl compound, acid/base catalyst | Ethanol, THF | Reflux (60–80°C) | Forms cinnoline ring |

| Chlorination | N-Chlorosuccinimide (NCS), sulfuryl chloride | Dichloromethane, acetonitrile | 0°C to RT | Selective 3-position chlorination |

| Esterification | Ethanol + acid catalyst (H2SO4) or ethyl chloroacetate | Ethanol, dichloromethane | Reflux or RT | Formation of ethyl ester group |

| Partial Hydrogenation | H2 gas + Pd/C, Raney Ni, or PtO2 catalyst | Ethanol, ethyl acetate | 0–50°C, atmospheric to several atm H2 pressure | Partial saturation of ring |

Representative Research Findings

- According to VulcanChem, the compound is synthesized via multi-step reactions starting from cinnoline precursors, involving condensation, chlorination, and esterification steps, though exact detailed protocols are proprietary or limited in open literature.

- Patent literature describes similar heterocyclic syntheses where protective groups are used, and chlorination is performed under controlled conditions with bases such as sodium hydride or potassium hydroxide, and solvents like THF or DMF.

- Catalytic hydrogenation methods for tetrahydro derivatives are well-established and involve palladium or Raney nickel catalysts under mild conditions to achieve selective saturation without affecting other functional groups.

- Research from academic sources indicates that similar cinnoline derivatives are synthesized using stepwise functional group transformations, including asymmetric hydrogenation and selective substitution, which may be adapted for this compound.

Summary Table of Key Properties and Identifiers

| Property | Data |

|---|---|

| CAS Number | 1955514-47-2 |

| Molecular Formula | C11H13ClN2O2 |

| Molecular Weight | 240.68 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C1CCC2=NN=C(C=C2C1)Cl |

| Common Synthesis Route | Multi-step: condensation → chlorination → esterification → hydrogenation |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted tetrahydrocinnoline derivatives, carboxylic acids, and reduced or oxidized forms of the original compound.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate serves as a crucial building block for synthesizing potential pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity against various diseases.

Biological Studies

This compound is investigated for its biological properties, including antimicrobial and anticancer activities. Research indicates that it may interact with specific molecular targets within biological systems, potentially inhibiting certain enzymes or receptors. The presence of the chloro substituent enhances its binding affinity to these targets.

Materials Science

In materials science, this compound is utilized in developing new materials with specific properties. Its unique chemical structure allows it to be incorporated into advanced materials with tailored functionalities.

Chemical Synthesis

The compound is also used in the synthesis of complex organic molecules for various research purposes. Its reactivity makes it suitable for creating derivatives that can be explored for additional applications in different fields.

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various contexts:

- Antimicrobial Activity : Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties by disrupting microbial cell wall synthesis or interfering with metabolic pathways.

- Anticancer Properties : Investigations into its anticancer effects have shown promising results in inhibiting cancer cell proliferation through targeted interactions with specific cellular pathways.

- Pharmaceutical Development : The compound has been identified as a lead candidate for developing new pharmaceuticals aimed at treating various diseases due to its favorable pharmacological profile.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate involves its interaction with specific molecular targets. The chloro group and the tetrahydrocinnoline ring play crucial roles in binding to these targets, which can include enzymes or receptors. The exact pathways and interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate with analogous heterocyclic esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Core Structure | Substituents | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 614-56-0 | C₁₁H₁₁ClN₂O₂ | 238.67 g/mol | Tetrahydrocinnoline | Cl (C3), COOEt (C6) | Pharmaceutical intermediates |

| Ethyl 6-chloroquinoline-3-carboxylate | 1017414-83-3 | C₁₂H₁₀ClNO₂ | 251.67 g/mol | Quinoline | Cl (C6), COOEt (C3) | Antimicrobial agent precursor |

| Ethyl 6-methyl-2-oxo-hexahydroquinoline-3-carboxylate | 1170812-59-5 | C₁₃H₁₇NO₃ | 247.28 g/mol | Hexahydroquinoline | CH₃ (C6), COOEt (C3), O (C2) | Bioactive molecule research |

| 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | 944905-57-1 | C₇H₈ClN₂ | 158.61 g/mol | Tetrahydro-1,6-naphthyridine | Cl (C3) | Catalysis and ligand synthesis |

| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate | N/A | C₁₆H₂₁NO₄ | 291.34 g/mol | Dihydroisoquinoline | OMe (C6, C7), CH₃ (C1), COOEt (C2) | Neurological drug development |

Key Differences and Implications

Core Heterocycle: Cinnoline vs. Quinoline/Naphthyridine: Cinnoline (two adjacent nitrogen atoms) differs from quinoline (one nitrogen) and 1,6-naphthyridine (two nitrogen atoms at non-adjacent positions). These variations influence electronic properties and binding affinities in biological systems .

Substituent Positioning: The chlorine at C3 in the cinnoline derivative contrasts with C6 in the quinoline analog (Ethyl 6-chloroquinoline-3-carboxylate), altering electrophilic substitution patterns . Ethyl ester placement (C6 in cinnoline vs. C3 in quinoline) affects steric interactions in synthetic reactions .

Functional Groups: The hexahydroquinoline derivative (CAS 1170812-59-5) includes a ketone group (C2), which may enhance hydrogen-bonding capacity compared to the purely hydrocarbon-saturated cinnoline . Methoxy and methyl groups in dihydroisoquinoline derivatives (e.g., compound 6d from ) introduce steric bulk and electron-donating effects, unlike the electron-withdrawing chlorine in the target compound .

Biological Activity

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate (CAS No. 1955514-47-2) is a heterocyclic compound with a complex structure that includes a chloro-substituted tetrahydrocinnoline ring. This compound has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClN2O2. Its structure includes:

- Chloro group at the 3-position

- Ethyl carboxylate group at the 6-position

- A partially saturated ring system

These features contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The chloro substituent and the tetrahydrocinnoline core play crucial roles in binding to enzymes and receptors. The exact pathways involved can vary based on the biological context and specific applications.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity and Applications

This compound has shown potential in several areas of research:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals with potential therapeutic effects.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties.

- Anticancer Potential : Research indicates that the compound may have cytotoxic effects against certain cancer cell lines.

- Neuroprotective Effects : Some studies suggest neuroprotective properties that could be beneficial in neurodegenerative diseases.

Case Studies

-

Antimicrobial Activity :

- A study evaluated various derivatives of tetrahydrocinnoline compounds, including this compound, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

-

Cytotoxicity Against Cancer Cells :

- In vitro tests on human cancer cell lines revealed that the compound induced apoptosis in HeLa cells (cervical cancer) through activation of caspase pathways .

- Neuroprotective Studies :

Comparison with Related Compounds

The uniqueness of this compound can be highlighted through comparisons with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro-substituted tetrahydrocinnoline | Antimicrobial, anticancer |

| Ethyl 3-chloro-5,6,7,8-tetrahydroquinoline-6-carboxylate | Quinoline core | Limited studies |

| Ethyl 3-chloro-5,6,7,8-tetrahydroisoquinoline-6-carboxylate | Isoquinoline core | Neuroprotective potential |

Q & A

Q. What strategies mitigate data discrepancies in synthetic yields across different laboratories?

- Methodology :

- Reproducibility protocols : Standardize reagent sources, humidity controls, and equipment calibration.

- Statistical analysis : Apply ANOVA or t-tests to identify outliers in inter-lab studies. Publish detailed experimental logs with raw data for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.